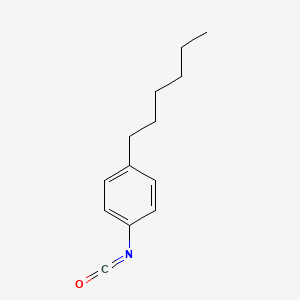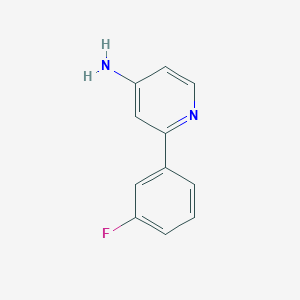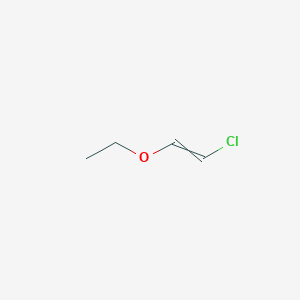
1-Hexyl-4-isocyanatobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Hexyl-4-isocyanatobenzene is an organic compound with the molecular formula C13H17NO It is characterized by a benzene ring substituted with a hexyl group and an isocyanate group
准备方法
Synthetic Routes and Reaction Conditions: 1-Hexyl-4-isocyanatobenzene can be synthesized through a multi-step process. One common method involves the reaction of 4-hexylbenzoic acid with thionyl chloride (SOCl2) to form 4-hexylbenzoyl chloride. This intermediate is then reacted with sodium azide (NaN3) to produce the corresponding azide, which is subsequently converted to the isocyanate via a Curtius rearrangement .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process typically requires careful control of temperature and reaction times to ensure high yields and purity of the final product.
化学反应分析
Types of Reactions: 1-Hexyl-4-isocyanatobenzene undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The isocyanate group can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, to form carbamic acids or esters.
Common Reagents and Conditions:
Amines: React with the isocyanate group to form ureas under mild conditions.
Alcohols: React with the isocyanate group to form carbamates, typically requiring a catalyst or elevated temperatures.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
科学研究应用
1-Hexyl-4-isocyanatobenzene has several applications in scientific research:
Materials Science: Used in the functionalization of nanoparticles, such as ruthenium nanoparticles, to enhance their optical and electronic properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Chemical Sensing: Utilized in the development of sensors due to its reactive isocyanate group.
作用机制
The mechanism of action of 1-hexyl-4-isocyanatobenzene primarily involves the reactivity of its isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of ureas and carbamates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
相似化合物的比较
Phenyl Isocyanate: Similar in structure but lacks the hexyl group, making it less hydrophobic.
Hexyl Isocyanate: Lacks the benzene ring, resulting in different reactivity and applications.
Uniqueness: 1-Hexyl-4-isocyanatobenzene is unique due to the presence of both a hexyl group and an isocyanate group on a benzene ring. This combination imparts distinct chemical properties, such as increased hydrophobicity and reactivity, making it suitable for specialized applications in materials science and organic synthesis.
属性
分子式 |
C13H17NO |
|---|---|
分子量 |
203.28 g/mol |
IUPAC 名称 |
1-hexyl-4-isocyanatobenzene |
InChI |
InChI=1S/C13H17NO/c1-2-3-4-5-6-12-7-9-13(10-8-12)14-11-15/h7-10H,2-6H2,1H3 |
InChI 键 |
MPPJTJFVFAQIPN-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC1=CC=C(C=C1)N=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-methoxy-1-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11743249.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(3-methoxyphenyl)methyl]amine](/img/structure/B11743257.png)
![[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B11743265.png)
![tert-butyl [4-amino-1-(2-fluoroethyl)-1H-pyrazol-5-yl]carbamate](/img/structure/B11743270.png)


![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine](/img/structure/B11743275.png)

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11743300.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11743305.png)
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(4-methoxyphenyl)methyl]amine](/img/structure/B11743310.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11743313.png)
